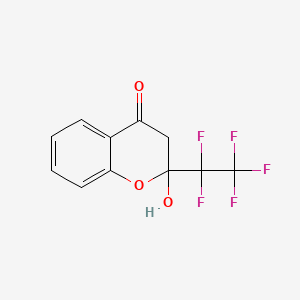![molecular formula C22H15F3N4O3S B10796296 N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396681 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) aimed at discovering new treatments for malaria and other neglected diseases .
Preparation Methods
The synthesis of MMV396681 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions may vary, but common reagents include organic solvents, acids, and bases.
Chemical Reactions Analysis
MMV396681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, usually water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown activity against various biological targets, making it a candidate for drug development.
Medicine: It is being investigated for its potential to treat malaria and other parasitic diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MMV396681 involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes or proteins essential for the survival of the parasite. The exact pathways and targets are still under investigation, but computational analyses and experimental studies have provided insights into its mode of action .
Comparison with Similar Compounds
MMV396681 can be compared with other compounds in the Malaria Box, such as MMV675968 and MMV396680. While these compounds share some structural similarities, MMV396681 is unique in its specific activity profile and chemical properties. The comparison highlights its potential as a lead compound for further development .
Properties
Molecular Formula |
C22H15F3N4O3S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H15F3N4O3S/c1-12-7-19(27-20(30)14-3-2-4-15(8-14)22(23,24)25)29(28-12)21-26-16(10-33-21)13-5-6-17-18(9-13)32-11-31-17/h2-10H,11H2,1H3,(H,27,30) |
InChI Key |
ZGEHZPOONRJVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



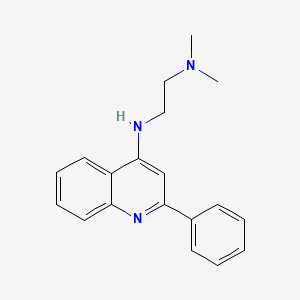
![1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)
![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)
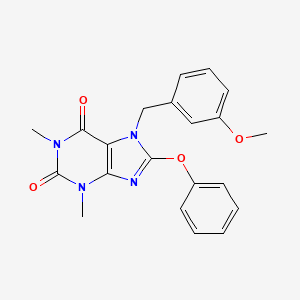
![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)


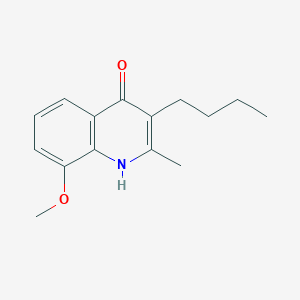
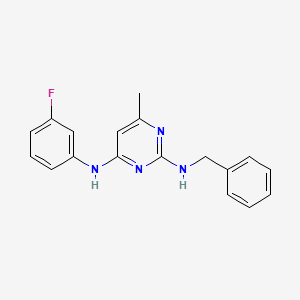
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)
